2-(1H-benzimidazol-2-yl)-5-methyl-4-(phenylmethyl)-4H-pyrazol-3-one
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Overview
Description
2-(1H-benzimidazol-2-yl)-5-methyl-4-(phenylmethyl)-4H-pyrazol-3-one is a member of benzimidazoles.
Scientific Research Applications
Synthesis and Tautomerism
Synthesis Process : The compound has been synthesized through cyclocondensation, involving reactions like the cyclocondensation of 1-methyl-2-phenacyl-1H-benzimidazole with aroylhydrazines, yielding products displaying tautomerism (Dzvinchuk & Lozinskii, 2011). A similar process has been used for the synthesis of 2-[3(5)-aryl(methyl)pyrazol-4-yl]-1H-benzimidazoles, highlighting the tautomerism in these compounds (Dzvinchuk & Lozinskii, 2006).
Tautomerism and Structural Studies : Studies have shown that the more stable tautomers of these compounds have specific structural features, like electron-donor aryl substituents at certain positions of the pyrazole ring. This is crucial in understanding the stability and reactivity of these compounds (Dzvinchuk et al., 2009).
Biological Importance and Drug Likeness
Molecular Docking and Biological Relevance : The compound's biological importance has been explored through molecular docking studies. This research indicates the drug-likeness behavior of the synthesized molecule, providing insights into potential therapeutic applications (El Foujji et al., 2021).
Analgesic and Antimicrobial Activities : Some derivatives of this compound have shown significant analgesic, anti-inflammatory, and antimicrobial activities. This opens avenues for its potential use in pain management and infection control (Chikkula & Sundararajan, 2017).
Synthesis for Further Research and Applications
Efficient Synthesis Methods : Research has developed efficient synthesis methods for related benzimidazole-based heterocycles, which are vital for creating novel compounds for further study and potential applications (Darweesh et al., 2016).
Novel Derivatives and Biological Activities : The synthesis of novel derivatives and their subsequent analysis for biological activities like antiproliferative effects against cancer cell lines underscores the compound's importance in medicinal chemistry (Ashok et al., 2020).
Properties
Molecular Formula |
C18H16N4O |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-benzyl-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C18H16N4O/c1-12-14(11-13-7-3-2-4-8-13)17(23)22(21-12)18-19-15-9-5-6-10-16(15)20-18/h2-10,14H,11H2,1H3,(H,19,20) |
InChI Key |
XQRSXNVBOLGUNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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